molecular formula C18H15PSe3 B14619564 Triphenyl phosphorotriselenoite CAS No. 58558-73-9

Triphenyl phosphorotriselenoite

Cat. No.: B14619564
CAS No.: 58558-73-9
M. Wt: 499.2 g/mol
InChI Key: WIUTWOPSEJFKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl phosphate (TPP) is an organophosphate ester commonly employed as a plasticizer, flame retardant, and lubricant additive. Its chemical structure consists of a central phosphorus atom bonded to three phenyl groups and an oxygen atom. TPP’s applications span consumer products, including nail polishes, electronics, and furniture, due to its ability to enhance flexibility and reduce flammability .

Recent regulatory scrutiny has focused on TPP’s environmental and health impacts.

Properties

CAS No.

58558-73-9

Molecular Formula

C18H15PSe3

Molecular Weight

499.2 g/mol

IUPAC Name

tris(phenylselanyl)phosphane

InChI

InChI=1S/C18H15PSe3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H

InChI Key

WIUTWOPSEJFKCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]P([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl phosphorotriselenoite can be synthesized through the reaction of triphenylphosphine with elemental selenium. The reaction typically involves heating triphenylphosphine with selenium in an inert atmosphere to prevent oxidation. The reaction proceeds as follows:

P(C6H5)3+3SeP(C6H5)3Se3\text{P(C}_6\text{H}_5\text{)}_3 + 3\text{Se} \rightarrow \text{P(C}_6\text{H}_5\text{)}_3\text{Se}_3 P(C6​H5​)3​+3Se→P(C6​H5​)3​Se3​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and inert atmosphere, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Triphenyl phosphorotriselenoite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triphenylphosphine oxide and selenium dioxide.

    Reduction: It can be reduced back to triphenylphosphine and elemental selenium.

    Substitution: It can participate in substitution reactions where the selenium atoms are replaced by other chalcogens or halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide and selenium dioxide.

    Reduction: Triphenylphosphine and elemental selenium.

    Substitution: Triphenylphosphine derivatives with different chalcogens or halogens.

Scientific Research Applications

Triphenyl phosphorotriselenoite has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in selenium-based drugs.

    Industry: It is used in the synthesis of other organophosphorus compounds and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which triphenyl phosphorotriselenoite exerts its effects involves the interaction of the phosphorus and selenium atoms with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. The selenium atoms can also participate in redox reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Endocrine Activity and Bioaccumulation
  • TPP vs. Other Organophosphates: TPP exhibits "High" endocrine activity in vitro and in vivo, as noted by the US EPA (2014a) and subsequent hazard assessments . Bioaccumulation Potential: TPP scores lower in bioaccumulation compared to highly lipophilic analogs like Trioctyl phosphate, but its persistence in aquatic environments remains a concern .
2.2. Genotoxicity and Regulatory Status
  • TPP vs. Regulatory agencies like the EU have restricted TPP in certain applications, whereas compounds like Triethyl phosphate remain less regulated due to favorable toxicity profiles.
2.3. Flame Retardancy Efficacy
  • Efficiency in Polymer Matrices:
    TPP’s flame-retardant efficacy is comparable to Triphenyl phosphite but inferior to halogenated alternatives (e.g., Decabromodiphenyl ether). However, TPP’s lower environmental persistence makes it a preferred choice in eco-conscious formulations .

Critical Research Findings

  • Environmental Impact: TPP’s moderate bioaccumulation and high endocrine activity necessitate lifecycle assessments to mitigate ecosystem risks .
  • Consumer Safety: The SCCS emphasizes that TPP’s genotoxicity uncertainties warrant precautionary limits in cosmetics until further data are available .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.